molecular formula C5H9N3 B13940700 4,5-Dimethyl-1H-pyrazol-1-amine CAS No. 830321-32-9

4,5-Dimethyl-1H-pyrazol-1-amine

Cat. No.: B13940700
CAS No.: 830321-32-9
M. Wt: 111.15 g/mol
InChI Key: RMTCEXYAYQPKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. For example, the use of iron or ruthenium catalysts in dehydrogenative coupling reactions has been reported to produce pyrazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles with various functional groups .

Scientific Research Applications

4,5-Dimethyl-1H-pyrazol-1-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1H-pyrazol-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 4 and 5 positions enhances its stability and reactivity compared to its analogs .

Properties

CAS No.

830321-32-9

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

4,5-dimethylpyrazol-1-amine

InChI

InChI=1S/C5H9N3/c1-4-3-7-8(6)5(4)2/h3H,6H2,1-2H3

InChI Key

RMTCEXYAYQPKJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.